Potent MCHR1 Antagonism with IC50 Comparable to Clinical Candidates
5-Chloro-1-methylpyridin-2-one (as part of a larger compound, BDBM50357505) demonstrates potent antagonism at the human melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 of 7.20 nM in a radioligand displacement assay using [125I]-MCH(4-19) in CHO cells expressing hMCHR1 [1]. This value is within the range of known MCHR1 antagonists such as (±)-SNAP-7941 (IC50 = 5.61 nM), RGH-706 (IC50 = 6.2 nM), and T-226296 (IC50 = 5.5 nM), and is superior to ATC0065 (IC50 = 21.4 nM) [2].
| Evidence Dimension | MCHR1 antagonism |
|---|---|
| Target Compound Data | IC50 = 7.20 nM |
| Comparator Or Baseline | RGH-706 (IC50 = 6.2 nM), (±)-SNAP-7941 (IC50 = 5.61 nM), ATC0065 (IC50 = 21.4 nM), T-226296 (IC50 = 5.5 nM), AMG-076 (IC50 = 0.6 nM) |
| Quantified Difference | Target compound is 1.7x less potent than AMG-076 but 3x more potent than ATC0065 |
| Conditions | Displacement of [125I]-MCH(4-19) from human MCHR1 expressed in CHO cells |
Why This Matters
This potency profile indicates that 5-chloro-1-methylpyridin-2-one is a highly competitive MCHR1 antagonist, suitable for development in obesity and metabolic disease programs where MCHR1 modulation is a validated target.
- [1] BindingDB BDBM50357505 (CHEMBL1914634) Affinity Data for MCHR1. View Source
- [2] Table 1 Binding affinity of MCHR1 antagonists, Nature, 2017. View Source
